molecular formula C13H17BBrClO2 B580614 2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256360-55-0

2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B580614
CAS No.: 1256360-55-0
M. Wt: 331.441
InChI Key: RFXSZNZSFDRTPC-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a bromomethyl group and a chlorophenyl group. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 4-(bromomethyl)-2-chlorophenylboronic acid with a suitable reagent to introduce the tetramethyl groups.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include using catalysts, controlling temperature, and employing specific solvents.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst.

  • Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.

  • Solvents: Organic solvents such as toluene, tetrahydrofuran (THF), and water are often used.

  • Temperature: Reactions are typically conducted at temperatures ranging from room temperature to 100°C.

Major Products Formed:

  • Biaryls: The Suzuki-Miyaura reaction produces biaryl compounds, which are valuable in pharmaceuticals and materials science.

  • Substitution Products: Nucleophilic substitution reactions yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is extensively used in the synthesis of biaryls and other complex organic molecules. It is a key reagent in cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds.

Biology: Biaryl compounds synthesized using this boronic acid derivative are often used in the development of new drugs and biological probes.

Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities.

Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a palladium-boronic acid complex, which facilitates the transfer of the boronic acid group to the aryl or vinyl halide, forming the biaryl product.

Molecular Targets and Pathways Involved:

  • Palladium Catalysis: The palladium catalyst forms a complex with the boronic acid, which then undergoes oxidative addition with the aryl or vinyl halide.

  • Transmetalation: The boronic acid group is transferred to the halide, forming the biaryl product.

Comparison with Similar Compounds

  • 4-Bromomethylphenylboronic Acid: Similar structure but lacks the chlorophenyl group.

  • 2-Chlorophenylboronic Acid: Similar structure but lacks the bromomethyl group.

Uniqueness:

  • The presence of both bromomethyl and chlorophenyl groups in the same molecule makes this compound unique, allowing for diverse reactivity and applications in organic synthesis.

This compound's versatility and utility in various fields make it a valuable tool in both research and industry. Its ability to facilitate complex organic reactions and produce biaryl compounds underscores its importance in advancing scientific knowledge and technological development.

Properties

IUPAC Name

2-[4-(bromomethyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrClO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)7-11(10)16/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXSZNZSFDRTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682376
Record name 2-[4-(Bromomethyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-55-0
Record name 2-[4-(Bromomethyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Bromomethyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromomethyl-2-chlorophenylboronic acid, pinacol ester
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